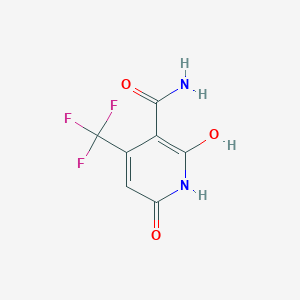
2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide is a fluorinated derivative of nicotinamide It is characterized by the presence of two hydroxyl groups at the 2 and 6 positions, and a trifluoromethyl group at the 4 position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide typically involves the reaction of 2-cyanoacetamide with ethyl 4,4,4-trifluoroacetoacetate to form 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile. This intermediate is then converted to the desired amide derivative through a reaction with an amine and an acid chloride, which is obtained by reacting the nitrile with thionyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like sodium hydride and alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, while the hydroxyl groups facilitate hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile
- 4-(trifluoromethyl)nicotinamide
- 2,6-Dihydroxy-3-cyanopyridine
Uniqueness
2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide is unique due to the presence of both hydroxyl and trifluoromethyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, which are not observed in similar compounds.
Properties
Molecular Formula |
C7H5F3N2O3 |
|---|---|
Molecular Weight |
222.12 g/mol |
IUPAC Name |
2-hydroxy-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)2-1-3(13)12-6(15)4(2)5(11)14/h1H,(H2,11,14)(H2,12,13,15) |
InChI Key |
KDSMEIPKCBRYMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(NC1=O)O)C(=O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















